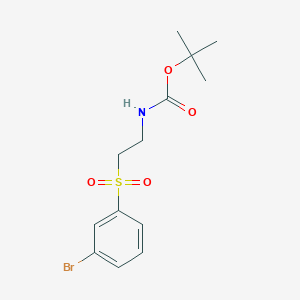![molecular formula C9H15N3O10P2 B12068686 [5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12068686.png)
[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxycytidine 3’,5’-diphosphate is a nucleoside diphosphate. It is related to the common nucleic acid cytidine triphosphate, with the hydroxyl group on the 2’ carbon on the nucleotide’s pentose removed, hence the “deoxy” part of the name. This compound plays a crucial role in various biochemical processes, particularly in DNA synthesis and repair.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2’-Deoxycytidine 3’,5’-diphosphate can be synthesized through the oxidation-reduction reaction of cytidine 5’-diphosphocholine, catalyzed by ribonucleoside-diphosphate reductase . Another method involves reacting deoxycytidine with trisodium phosphate under specific conditions .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine 3’,5’-diphosphate typically involves large-scale synthesis using ribonucleoside-diphosphate reductase to catalyze the formation of deoxyribonucleotides from ribonucleotides . This method ensures high yield and purity, making it suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxycytidine 3’,5’-diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’-Deoxycytidine 3’,5’-diphosphate can yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleotides.
Aplicaciones Científicas De Investigación
2’-Deoxycytidine 3’,5’-diphosphate has numerous applications in scientific research:
Chemistry: It is used as a substrate in nucleotide synthesis and as a reagent in various chemical reactions.
Biology: It plays a critical role in DNA synthesis and repair, making it essential for studying genetic processes.
Medicine: It is used in the development of antiviral and anticancer therapies, as it can interfere with DNA replication in pathogens and cancer cells.
Mecanismo De Acción
2’-Deoxycytidine 3’,5’-diphosphate exerts its effects by participating in DNA synthesis and repair. It acts as a substrate for DNA polymerases, which incorporate it into the growing DNA strand. This incorporation can interfere with DNA replication in pathogens and cancer cells, leading to their inhibition . The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 2’-Deoxycytidine 5’-diphosphate
- 2’-Deoxycytidine 5’-triphosphate
- 2’-Deoxyadenosine 5’-diphosphate
- 2’-Deoxyguanosine 5’-diphosphate
Uniqueness
2’-Deoxycytidine 3’,5’-diphosphate is unique due to its specific structure, which includes two phosphate groups attached to the 3’ and 5’ positions of the deoxyribose sugar. This structure allows it to participate in unique biochemical pathways and reactions, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C9H15N3O10P2 |
|---|---|
Peso molecular |
387.18 g/mol |
Nombre IUPAC |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(13)11-7)8-3-5(22-24(17,18)19)6(21-8)4-20-23(14,15)16/h1-2,5-6,8H,3-4H2,(H2,10,11,13)(H2,14,15,16)(H2,17,18,19) |
Clave InChI |
PIILJQRMNSOCFD-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12068609.png)

![1-{2-Deoxy-5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12068631.png)






![tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12068679.png)

![N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12068694.png)

